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Overview
Description
CTAP(TFA), also known as D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 trifluoroacetate, is a potent and highly selective antagonist of the μ-opioid receptor. It effectively crosses the blood-brain barrier and exhibits a significant inhibition concentration (IC50) of 3.5 nM. This compound is primarily used in scientific research to study L-DOPA-induced dyskinesia and opiate overdose or addiction .
Preparation Methods
The synthesis of CTAP(TFA) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid (TFA) during the cleavage process .
Chemical Reactions Analysis
CTAP(TFA) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine and penicillamine residues can be oxidized.
Reduction: The disulfide bridge can be reduced to free thiol groups.
Substitution: The peptide can undergo substitution reactions at specific amino acid residues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CTAP(TFA) has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of opioid receptors.
Biology: Helps in understanding the role of μ-opioid receptors in various biological processes.
Medicine: Investigated for its potential in treating conditions like L-DOPA-induced dyskinesia and opiate addiction.
Industry: Utilized in the development of new therapeutic agents targeting opioid receptors
Mechanism of Action
CTAP(TFA) exerts its effects by binding to the μ-opioid receptor and blocking its activity. This prevents the receptor from interacting with endogenous opioids or opioid drugs, thereby inhibiting their effects. The compound’s high selectivity for the μ-opioid receptor over other receptors like δ-opioid and somatostatin receptors is due to its unique structure, which allows it to fit precisely into the receptor’s binding site .
Comparison with Similar Compounds
CTAP(TFA) is compared with other μ-opioid receptor antagonists such as naloxone and naltrexone. Unlike these compounds, CTAP(TFA) has a higher selectivity for the μ-opioid receptor and better blood-brain barrier penetration. This makes it a more effective tool for studying the central nervous system effects of opioid receptor antagonism .
Similar compounds include:
Naloxone: A non-selective opioid receptor antagonist used to reverse opioid overdose.
Naltrexone: Another non-selective opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
CTAP(TFA)'s unique properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-[3-(diaminomethylideneamino)propyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMQLVRLOGHAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H69N13O11S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.